2,5-Bis(iodomethyl)-1,4-dioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(iodomethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGCDSJISZRBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(O1)CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971499 | |
| Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56127-59-4 | |
| Record name | NSC114511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Bis(iodomethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,5-Bis(iodomethyl)-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(iodomethyl)-1,4-dioxane is a halogenated heterocyclic compound that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, arising from the two iodomethyl groups attached to the 1,4-dioxane core, allows for a variety of chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 1,4-dioxane ring system itself is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug molecules. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, synthesis, reactivity, and potential applications in drug development.
Chemical and Physical Properties
This compound is a disubstituted derivative of 1,4-dioxane, a well-known cyclic ether. The introduction of the iodomethyl groups significantly influences its physical and chemical properties. The compound exists as stereoisomers, with the cis and trans diastereomers being the most common. The specific stereochemistry can influence the molecule's conformation and reactivity.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀I₂O₂ | [1][2] |
| Molecular Weight | 367.95 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Density | 2.185 g/cm³ | [3] |
| Boiling Point | 343.4 °C at 760 mmHg | [3] |
| Flash Point | 161.5 °C | [3] |
| CAS Number | 101084-46-2 (Mixture of Diastereomers) | [1] |
| 56127-59-4 ((2R,5S)-rel-) | [3] |
Table 1: Physical and Chemical Properties of this compound
Synthesis
Experimental Protocol: Proposed Synthesis of this compound from 2,5-Bis(hydroxymethyl)-1,4-dioxane
This protocol is based on analogous iodination reactions of diols.
Materials:
-
2,5-Bis(hydroxymethyl)-1,4-dioxane
-
Triphenylphosphine
-
Iodine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,5-bis(hydroxymethyl)-1,4-dioxane (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (2.2 equivalents) in dichloromethane to the stirred mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford this compound.
Figure 1: Proposed synthetic workflow for this compound.
Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the iodomethyl groups. The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making this compound an effective dielectrophile for the introduction of the 1,4-dioxane scaffold into other molecules.
Nucleophilic Substitution Reactions
This compound is expected to react readily with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions would lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. Such reactions are fundamental in the construction of more complex molecular architectures.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This general protocol can be adapted for various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, a thiol) (2.2 equivalents)
-
A suitable base (e.g., triethylamine, potassium carbonate), if necessary
-
A suitable solvent (e.g., acetonitrile, DMF, THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent under an inert atmosphere.
-
Add the nucleophile (2.2 equivalents) and a base (if required to deprotonate the nucleophile).
-
Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench if necessary.
-
Perform an appropriate aqueous workup to remove salts and excess reagents.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Figure 2: General scheme for nucleophilic substitution reactions.
Applications in Drug Development
The 1,4-dioxane moiety is a recognized structural motif in a number of biologically active compounds and approved drugs.[4] Its presence can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds. This compound, as a bifunctional building block, offers a convenient entry point for the synthesis of novel dioxane-containing compounds for screening in drug discovery programs.
While specific examples of marketed drugs synthesized directly from this compound are not prominent in the literature, its potential lies in the ability to create diverse libraries of compounds. For instance, reaction with various diamines could lead to the formation of macrocyclic structures or bis-substituted compounds with potential applications as enzyme inhibitors or receptor ligands.
Figure 3: Potential for generating diverse molecular libraries.
Spectroscopic Data
Detailed spectroscopic data (NMR and IR) for this compound are not widely published. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the protons on the dioxane ring, likely in the region of 3.5-4.5 ppm, and signals for the iodomethyl protons (CH₂I), which would be expected to appear further downfield, likely in the range of 3.0-3.5 ppm. The coupling patterns would depend on the stereochemistry of the molecule.
-
¹³C NMR: Resonances for the carbons of the dioxane ring and a distinct signal for the iodomethyl carbons, which would be shifted to a higher field (lower ppm value) compared to the corresponding bromomethyl or chloromethyl analogues due to the heavy atom effect of iodine.
-
IR Spectroscopy: Characteristic C-O stretching vibrations for the ether linkages in the dioxane ring, typically in the region of 1100-1200 cm⁻¹. C-H stretching and bending vibrations would also be present. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Conclusion
This compound is a valuable synthetic intermediate with the potential for broad application in organic synthesis and medicinal chemistry. Its ability to undergo facile nucleophilic substitution reactions makes it an ideal scaffold for the construction of diverse molecular architectures. While detailed experimental protocols and specific applications in drug development are not extensively documented in publicly available literature, the fundamental chemical properties of this compound suggest that it is a promising tool for researchers and scientists engaged in the design and synthesis of novel chemical entities. Further exploration of its reactivity and its utilization in the synthesis of biologically active molecules is warranted.
References
An In-depth Technical Guide to the Cis and Trans Isomers of 2,5-bis(iodomethyl)-p-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,5-bis(iodomethyl)-p-dioxane scaffold is a potentially valuable building block in organic synthesis and medicinal chemistry. The p-dioxane ring system offers a stable, six-membered heterocyclic core, while the two iodomethyl groups provide reactive sites for a variety of chemical transformations, including nucleophilic substitution and coupling reactions. The stereochemistry of the 2,5-disubstituted p-dioxane ring, which can exist as both cis and trans isomers, plays a critical role in determining the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives.
This technical guide provides a summary of the currently available information on the cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane, including their synthesis, characterization, and potential applications. However, it is important to note that detailed experimental data and protocols for the individual isomers are not extensively reported in publicly available literature.
Molecular Structure and Isomerism
The core structure consists of a p-dioxane ring substituted at the 2 and 5 positions with iodomethyl (-CH₂I) groups. The relative orientation of these two substituents gives rise to two diastereomers:
-
cis-2,5-bis(iodomethyl)-p-dioxane: Both iodomethyl groups are on the same side of the dioxane ring.
-
trans-2,5-bis(iodomethyl)-p-dioxane: The iodomethyl groups are on opposite sides of the dioxane ring.
The chair conformation is the most stable for the p-dioxane ring. In the trans isomer, both iodomethyl groups can occupy pseudo-equatorial positions, leading to a thermodynamically more stable conformation. In the cis isomer, one substituent will be in a pseudo-axial orientation and the other in a pseudo-equatorial position, resulting in greater steric strain.
Synthesis and Separation
Logical Synthesis Workflow
Caption: General Synthetic Workflow.
Experimental Protocols (Hypothetical, based on related compounds)
Step 1: Synthesis of cis and trans-2,5-bis(chloromethyl)-p-dioxane
This step would likely involve the acid-catalyzed cyclodimerization of epichlorohydrin.
-
Reaction: 2 equivalents of epichlorohydrin are reacted in the presence of a catalytic amount of a Lewis or Brønsted acid.
-
Conditions: The reaction is typically carried out in an inert solvent or neat at elevated temperatures.
-
Outcome: A mixture of cis and trans isomers of 2,5-bis(chloromethyl)-p-dioxane is expected.
Step 2: Halogen Exchange (Finkelstein Reaction)
The mixture of chloromethylated dioxanes would then be converted to the iodomethyl derivatives.
-
Reaction: The mixture of cis and trans-2,5-bis(chloromethyl)-p-dioxane is treated with an excess of sodium iodide.
-
Solvent: Anhydrous acetone is the typical solvent of choice, as the resulting sodium chloride is insoluble and precipitates, driving the reaction to completion.
-
Conditions: The reaction is usually performed under reflux for several hours.
-
Outcome: A mixture of cis and trans-2,5-bis(iodomethyl)-p-dioxane.
Step 3: Isomer Separation
The separation of the cis and trans diastereomers is the most critical and least documented step. Based on procedures for analogous compounds, the following techniques could be employed:
-
Fractional Crystallization: Exploiting potential differences in the solubility and crystal lattice energies of the two isomers. A historical paper on the separation of the constitutional isomers, cis- and trans-2,6-bis(iodomethyl)-p-dioxane, successfully employed exhaustive recrystallization from methanol to separate the isomers.[1]
-
Column Chromatography: Using a silica gel stationary phase and a suitable eluent system to separate the isomers based on their different polarities.
Characterization Data
Specific, experimentally verified quantitative data for the individual cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane is scarce in the literature. The following tables summarize the available information from chemical supplier databases and theoretical predictions.
Physical and Chemical Properties
| Property | cis-2,5-bis(iodomethyl)-p-dioxane | trans-2,5-bis(iodomethyl)-p-dioxane | Mixture of Diastereomers |
| CAS Number | Not available | 56127-59-4 | 101084-46-2 |
| Molecular Formula | C₆H₁₀I₂O₂ | C₆H₁₀I₂O₂ | C₆H₁₀I₂O₂ |
| Molecular Weight | 367.95 g/mol | 367.95 g/mol | 367.95 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | 343.4 °C at 760 mmHg (Predicted) | Data not available |
| Density | Data not available | 2.185 g/cm³ (Predicted) | Data not available |
Spectroscopic Data
Detailed and verified ¹H and ¹³C NMR, IR, and mass spectrometry data for the purified cis and trans isomers are not currently published in readily accessible scientific literature. For researchers who successfully separate the isomers, standard 1D and 2D NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguous structure elucidation and conformational analysis.
Potential Applications
Given the presence of two reactive iodomethyl groups, the cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane could serve as versatile synthons in several areas:
-
Macrocycle Synthesis: The bifunctional nature of these molecules makes them ideal candidates for the synthesis of crown ethers and other macrocyclic compounds with potential applications in host-guest chemistry and ion sensing.
-
Polymer Chemistry: These isomers could be used as monomers or cross-linking agents in the development of novel polymers with tailored properties.
-
Drug Discovery: The p-dioxane ring is a known scaffold in various biologically active molecules. The defined stereochemistry of the cis and trans isomers could be exploited to create libraries of compounds for screening in drug discovery programs. The iodomethyl groups can be readily converted to other functionalities, allowing for diverse derivatization.
Signaling Pathways and Biological Interactions
Currently, there is no published research detailing the interaction of cis or trans-2,5-bis(iodomethyl)-p-dioxane with any specific biological signaling pathways. Should these compounds be investigated as potential drug candidates, their defined three-dimensional structures would be critical in determining their binding affinity and selectivity for biological targets such as enzymes or receptors.
Conclusion
The cis and trans isomers of 2,5-bis(iodomethyl)-p-dioxane represent intriguing yet underexplored molecules in synthetic chemistry. While their synthesis is conceptually straightforward, the lack of detailed, published experimental protocols for their separation and characterization presents a significant hurdle for researchers. The availability of the trans isomer and a mixture of diastereomers from commercial suppliers provides a starting point for further investigation. Future research focused on the efficient separation of these isomers and the full characterization of their physical, chemical, and biological properties will be crucial to unlocking their full potential as versatile building blocks in materials science and drug development.
References
Spectroscopic Profile of 2,5-Bis(iodomethyl)-1,4-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Bis(iodomethyl)-1,4-dioxane, a key diether intermediate in various synthetic applications. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document combines foundational spectroscopic principles of the 1,4-dioxane core with data extrapolated from analogous compounds to present a predictive and practical guide for the characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₀I₂O₂
-
Molecular Weight: 367.95 g/mol
-
CAS Number: 101084-46-2 (Mixture of Diastereomers), 56127-59-4 (trans-isomer)
The structure consists of a central 1,4-dioxane ring substituted at the 2 and 5 positions with iodomethyl groups. The presence of two stereocenters gives rise to cis and trans diastereomers.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound based on the analysis of the 1,4-dioxane moiety and related halogenated derivatives.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -CH₂I | ~3.2 - 3.5 | Doublet of Doublets (dd) or Multiplet (m) | Diastereotopic protons coupled to the methine proton on the dioxane ring. |
| -CH- (ring) | ~3.6 - 4.0 | Multiplet (m) | Complex splitting due to coupling with adjacent methylene protons in the ring and the iodomethyl group. |
| -CH₂- (ring) | ~3.5 - 3.8 | Multiplet (m) | Protons on the dioxane ring. |
| ¹³C NMR | |||
| -CH₂I | ~5 - 15 | - | Significant upfield shift due to the heavy iodine atom. |
| -CH- (ring) | ~70 - 75 | - | Carbon attached to the iodomethyl group. |
| -CH₂- (ring) | ~65 - 70 | - | Unsubstituted methylene carbons of the dioxane ring. |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |
| C-O-C stretch (ether) | 1070 - 1150 | Strong |
| C-I stretch | 500 - 600 | Medium-Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 368 | Molecular ion peak. |
| [M-I]⁺ | 241 | Loss of an iodine atom. |
| [M-CH₂I]⁺ | 227 | Loss of an iodomethyl radical. |
| [C₄H₇O₂]⁺ | 103 | Fragment corresponding to the dioxane ring after loss of both iodomethyl groups. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary. A larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) or Chemical Ionization (CI) may also be used for softer ionization.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Interpretation of the spectroscopic data should be done in a concerted manner:
-
MS provides the molecular weight and elemental composition (with high-resolution MS), giving the first confirmation of the compound's identity. Fragmentation patterns offer clues about the connectivity of atoms.
-
IR spectroscopy confirms the presence of key functional groups, such as the C-O-C ether linkages and the absence of other functionalities (e.g., hydroxyl or carbonyl groups).
-
NMR spectroscopy provides the most detailed structural information. ¹H NMR reveals the number of different proton environments and their neighboring protons through chemical shifts and coupling patterns. ¹³C NMR indicates the number of unique carbon environments. Together, they allow for the complete elucidation of the molecular structure and stereochemistry.
By combining the information from these techniques, researchers can confidently confirm the synthesis and purity of this compound for its use in further research and development.
The Iodomethyl Group in Dioxane Derivatives: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxane derivatives are prevalent structural motifs in medicinal chemistry, valued for their ability to modulate physicochemical properties such as solubility and bioavailability. The introduction of reactive functional groups onto the dioxane scaffold provides a versatile platform for the synthesis of diverse molecular entities. Among these, the iodomethyl group stands out due to the unique reactivity of the carbon-iodine bond, making it an excellent electrophilic handle for nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the reactivity of the iodomethyl group in dioxane derivatives, focusing on reaction mechanisms, influencing factors, and synthetic applications, particularly in the context of drug discovery and development.
Core Concepts: Reactivity of the Iodomethyl Group
The reactivity of the iodomethyl group (-CH₂I) attached to a dioxane ring is primarily governed by the principles of nucleophilic substitution. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This inherent reactivity allows for facile displacement by a wide range of nucleophiles under relatively mild conditions.
The primary nature of the carbon atom in the iodomethyl group strongly favors the SN2 (bimolecular nucleophilic substitution) mechanism. This concerted process involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate (iodomethyl dioxane derivative) and the nucleophile.
Factors influencing the reactivity of the iodomethyl group include:
-
Steric Hindrance: The accessibility of the electrophilic carbon atom is crucial. Substituents on the dioxane ring, particularly in close proximity to the iodomethyl group, can sterically hinder the approach of the nucleophile, thereby decreasing the reaction rate.
-
Nucleophile Strength and Concentration: Stronger, more polarizable nucleophiles will react more rapidly. Increased nucleophile concentration will also increase the reaction rate, as predicted by the second-order kinetics of the SN2 mechanism.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity. The use of dioxane itself as a solvent can be advantageous in certain reactions to prevent participation of other solvent molecules as nucleophiles. For instance, in reactions with certain nucleophiles in ethanol, competitive substitution by the solvent can be a significant side reaction, which can be completely suppressed by switching the solvent to dioxane.[1]
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of nucleophilic substitution.
Quantitative Data Summary
While comprehensive kinetic studies specifically on the nucleophilic substitution of 2-(iodomethyl)-1,4-dioxane are not extensively reported in the literature, qualitative and semi-quantitative data can be inferred from synthetic procedures and analogous systems. The following table summarizes the observed reactivity with various nucleophiles.
| Nucleophile Class | Nucleophile Example | Product Type | Reaction Conditions | Yield | Reference/Notes |
| Amines | Dimethylamine | 2-(Dimethylaminomethyl)-1,4-dioxane | Not specified | Not reported | Mentioned as a subsequent step after iodocyclization.[2] |
| Piperidine | 1-((1,4-Benzodioxan-2-yl)methyl)piperidine (Piperoxan) | Not specified | Not specified | A classic synthesis from the corresponding chloromethyl derivative. | |
| Thiols | Arylthiolates | Arylthiomethyl-cubane derivatives | DMSO, Photoinduced | Moderate to good | Analogous photoinduced reaction on a different scaffold.[3] |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl derivative | Dioxane, Copper catalyst | Moderate | Inferred from copper-catalyzed cyanation of iodo-heterocycles.[4] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Cyanated glycal | t-BuOH/H₂O, Pd catalyst | Good (62%) | Palladium-catalyzed cyanation of 2-iodoglycals.[5] |
Experimental Protocols
General Procedure for Nucleophilic Substitution on 2-(Iodomethyl)-1,4-dioxane Derivatives
The following protocols are based on established methods for nucleophilic substitution on primary alkyl iodides and related halomethyl-dioxane derivatives.
1. Amination of 2-(Iodomethyl)-1,4-dioxane (Analogous to Piperoxan Synthesis)
This protocol describes the synthesis of an N-substituted aminomethyl dioxane derivative.
-
Materials:
-
2-(Iodomethyl)-1,4-dioxane
-
Piperidine (or other secondary amine, 2-3 equivalents)
-
Potassium carbonate (K₂CO₃, 2-3 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve 2-(iodomethyl)-1,4-dioxane (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add potassium carbonate and the secondary amine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford the desired 2-(aminomethyl)-1,4-dioxane derivative.
-
2. Synthesis of a 2-(Thiomethyl)-1,4-dioxane Derivative
This protocol is adapted from procedures for the reaction of alkyl halides with thiols.
-
Materials:
-
2-(Iodomethyl)-1,4-dioxane
-
Thiophenol (or other thiol, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or another suitable base (e.g., K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF as solvent
-
-
Procedure:
-
To a stirred suspension of sodium hydride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the thiol dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the thiolate.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(iodomethyl)-1,4-dioxane (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-(thiomethyl)-1,4-dioxane product.
-
3. Cyanation of 2-(Iodomethyl)-1,4-dioxane (Illustrative Protocol)
This protocol is a conceptual adaptation based on modern cyanation methods.
-
Materials:
-
2-(Iodomethyl)-1,4-dioxane
-
Sodium cyanide (NaCN, 1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
Sodium iodide (NaI, catalytic amount)
-
1,4-Dioxane as solvent
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 2-(iodomethyl)-1,4-dioxane (1 equivalent), sodium cyanide, copper(I) iodide, and a catalytic amount of sodium iodide.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 2-(cyanomethyl)-1,4-dioxane.
-
Visualization of Synthetic Pathways and Workflows
Diagram 1: General Nucleophilic Substitution Workflow
Caption: A generalized workflow for the SN2 reaction of 2-(iodomethyl)-1,4-dioxane.
Diagram 2: Synthesis of Piperoxan Precursor
Caption: Synthetic pathway for Piperoxan, a pharmaceutical derived from a halomethyl-benzodioxane.
Applications in Drug Discovery and Medicinal Chemistry
The facile displacement of the iodide from iodomethyl dioxane derivatives makes them valuable intermediates in the synthesis of pharmaceutical compounds. The dioxane moiety can act as a bioisosteric replacement for other cyclic systems like piperidine or morpholine, offering a way to fine-tune the pharmacokinetic properties of a drug candidate.
The iodomethyl group serves as a key anchoring point for introducing a variety of functional groups that can interact with biological targets. For example:
-
Amination: The introduction of primary, secondary, or tertiary amines can lead to compounds with activity at various receptors and enzymes. The synthesis of Piperoxan, an early antihistamine and α-adrenergic blocker, from 2-(chloromethyl)-1,4-benzodioxane is a classic example of this approach.
-
Thioether Formation: The incorporation of sulfur-containing moieties can be important for interactions with certain biological targets, including metalloenzymes.
-
Carbon-Carbon Bond Formation: Reaction with carbon nucleophiles, such as cyanide or enolates, allows for the extension of the carbon skeleton, providing access to a wider range of molecular architectures.
The ability to readily perform these transformations on a pre-formed dioxane scaffold allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion
The iodomethyl group is a highly reactive and synthetically useful functional group when appended to a dioxane ring. Its propensity to undergo SN2 reactions with a wide array of nucleophiles makes it a valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. While detailed quantitative kinetic data for these specific derivatives is sparse, the well-understood principles of nucleophilic substitution provide a solid framework for predicting reactivity and designing synthetic routes. The protocols and workflows outlined in this guide offer a starting point for researchers looking to exploit the reactivity of iodomethyl dioxane derivatives in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Collection - A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. A Quantitative Study of the Halogenophilic Nucleophilic Substitution (SN2X) Reaction and Chalcogenophilic Nucleophilic Substitution (SN2Ch) Reaction - A*STAR OAR [oar.a-star.edu.sg]
Methodological & Application
Application Notes and Protocols: Reactions of 2,5-Bis(iodomethyl)-1,4-dioxane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(iodomethyl)-1,4-dioxane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of two primary iodomethyl groups attached to a rigid 1,4-dioxane scaffold allows for a variety of nucleophilic substitution reactions, leading to the formation of diverse molecular architectures. The 1,4-dioxane ring system itself is a common motif in many biologically active compounds and can influence properties such as solubility, metabolic stability, and receptor binding.
These application notes provide an overview of the reactivity of this compound with common nucleophiles and offer generalized experimental protocols for these transformations. The inherent reactivity of the carbon-iodine bond makes it an excellent leaving group for SN2 reactions, enabling the introduction of a wide range of functionalities.
Reactions with Nucleophiles: An Overview
This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, azides, thiols, and phenols. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the iodide leaving group and the formation of a new carbon-nucleophile bond. The bifunctional nature of the starting material allows for double substitution, leading to symmetrically disubstituted dioxane derivatives.
General Reaction Scheme
The general transformation can be depicted as follows, where 'Nu' represents a nucleophile:
Caption: General reaction of this compound with nucleophiles.
Data Presentation: Summary of Reactions
The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with various nucleophiles. Please note that these are generalized conditions and may require optimization for specific substrates.
| Nucleophile (Nu-H) | Product | Typical Solvent | Base | Temperature (°C) |
| Primary Amine (R-NH₂) | 2,5-Bis((R-amino)methyl)-1,4-dioxane | DMF, DMSO, Acetonitrile | K₂CO₃, Et₃N | 25 - 80 |
| Secondary Amine (R₂NH) | 2,5-Bis((R₂-amino)methyl)-1,4-dioxane | DMF, DMSO, Acetonitrile | K₂CO₃, Et₃N | 25 - 80 |
| Sodium Azide (NaN₃) | 2,5-Bis(azidomethyl)-1,4-dioxane | DMF, DMSO | - | 25 - 100 |
| Thiol (R-SH) | 2,5-Bis((R-thio)methyl)-1,4-dioxane | Ethanol, DMF | NaH, K₂CO₃ | 25 - 60 |
| Phenol (Ar-OH) | 2,5-Bis((aryloxy)methyl)-1,4-dioxane | Acetone, DMF | K₂CO₃, Cs₂CO₃ | 50 - 100 |
Experimental Protocols
Note: These protocols are generalized and should be adapted and optimized for specific nucleophiles and desired products. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 2,5-Bis(aminomethyl)-1,4-dioxane Derivatives
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or Secondary Amine (2.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the corresponding amine (2.2 eq) and K₂CO₃ (2.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-Bis(aminomethyl)-1,4-dioxane derivative.
Caption: Workflow for the synthesis of 2,5-Bis(aminomethyl)-1,4-dioxane derivatives.
Protocol 2: Synthesis of 2,5-Bis(azidomethyl)-1,4-dioxane
This protocol provides a method for the synthesis of the diazide derivative, a useful intermediate for the introduction of amine functionalities via reduction or for use in click chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN₃) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) in one portion.
-
Stir the mixture at room temperature or heat to 60-100 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 2,5-Bis(azidomethyl)-1,4-dioxane. Further purification may be performed by recrystallization if necessary.
Caption: Workflow for the synthesis of 2,5-Bis(azidomethyl)-1,4-dioxane.
Signaling Pathways and Logical Relationships
The reactions of this compound with various nucleophiles can be categorized based on the attacking atom of the nucleophile. This logical relationship is depicted in the following diagram.
Caption: Classification of nucleophilic substitution reactions.
Conclusion
This compound is a valuable synthetic intermediate for the preparation of a wide array of disubstituted 1,4-dioxane derivatives. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Further optimization of the described reaction conditions may be necessary to achieve optimal yields and purity for specific applications.
Application Notes and Protocols for Cross-Linking Polymers with 2,5-Bis(iodomethyl)-1,4-dioxane
Disclaimer: 2,5-Bis(iodomethyl)-1,4-dioxane is a bifunctional alkylating agent with potential for cross-linking polymers containing nucleophilic functional groups. However, specific applications and detailed protocols for its use as a polymer cross-linker are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the general principles of chemical cross-linking with alkyl dihalides and the known reactivity of iodoalkanes. Researchers should use this information as a guideline and optimize the experimental conditions for their specific polymer and application.
Introduction to this compound as a Cross-Linker
This compound is a derivative of 1,4-dioxane featuring two reactive iodomethyl groups. These primary alkyl iodide functionalities are susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The carbon-iodine bond is relatively weak, making iodide a good leaving group upon nucleophilic attack. This bifunctional nature allows the molecule to act as a linker between two polymer chains, forming a stable, covalently cross-linked network.
Polymers with nucleophilic side chains, such as amines, thiols, and hydroxyls, are potential candidates for cross-linking with this agent. The resulting cross-linked polymers can exhibit enhanced mechanical strength, thermal stability, and solvent resistance, and can be used to form hydrogels or other functional biomaterials.
Potential Applications
-
Hydrogel Formation: Cross-linking of hydrophilic polymers to form hydrogels for drug delivery, tissue engineering, and biomedical applications.
-
Modification of Biopolymers: Cross-linking of natural polymers like chitosan or polyethyleneimine for various biotechnological applications.
-
Enhanced Material Properties: Improving the mechanical and thermal properties of synthetic polymers for industrial applications.
Experimental Protocols (Generalized)
Protocol 1: Cross-Linking of Polyamine-Containing Polymers (e.g., Polyethyleneimine - PEI)
This protocol describes a general procedure for the cross-linking of polymers containing primary or secondary amine groups.
Materials:
-
Polymer with amine functionality (e.g., branched PEI, MW 25,000)
-
This compound
-
Apolar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Lyophilizer
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Temperature-controlled oil bath
-
Standard laboratory glassware
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen). The concentration will depend on the polymer's solubility and the desired cross-linking density. A typical starting concentration is 5-10% (w/v).
-
Addition of Base: Add a non-nucleophilic base to the polymer solution. The base acts as a proton scavenger for any protons released during the reaction, driving the equilibrium towards the cross-linked product. A molar excess of base relative to the amine groups is recommended (e.g., 2-3 equivalents).
-
Cross-Linker Addition: Dissolve this compound in a small amount of the same solvent and add it dropwise to the polymer solution while stirring. The molar ratio of the cross-linker to the polymer's repeating units will determine the cross-linking density and should be optimized.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C and stir for 12-48 hours. The optimal time and temperature will depend on the reactivity of the polymer.
-
Purification: After the reaction, cool the mixture to room temperature. If a gel has formed, it can be purified by swelling in deionized water and repeated washing. If the solution is still liquid, it can be dialyzed against deionized water for 2-3 days to remove unreacted cross-linker, base, and solvent.
-
Isolation: The purified cross-linked polymer (hydrogel) can be isolated by lyophilization.
Workflow for Polyamine Cross-Linking
Caption: Experimental workflow for polymer cross-linking.
Protocol 2: Cross-Linking of Polythiol-Containing Polymers
This protocol provides a general method for cross-linking polymers with thiol (-SH) functional groups.
Materials:
-
Polymer with thiol functionality
-
This compound
-
Polar aprotic solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP))
-
Organic base (e.g., Triethylamine (TEA) or DIPEA)
-
Precipitation solvent (e.g., diethyl ether, methanol)
Procedure:
-
Polymer Dissolution: Dissolve the thiol-containing polymer in the chosen solvent under an inert atmosphere.
-
Base Addition: Add the organic base to the solution to deprotonate the thiol groups, forming the more nucleophilic thiolate anions. Use a slight molar excess of base relative to the thiol groups.
-
Cross-Linker Addition: Add a solution of this compound in the same solvent to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. The reaction is typically faster than with amines and may not require heating.
-
Isolation: Precipitate the cross-linked polymer by adding the reaction mixture to a non-solvent.
-
Purification: Wash the precipitate multiple times with the non-solvent to remove unreacted reagents.
-
Drying: Dry the cross-linked polymer under vacuum.
Data Presentation
Due to the lack of specific literature data, the following tables are provided as templates for researchers to record their experimental parameters and results.
Table 1: Experimental Conditions for Polymer Cross-Linking
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Polymer Type & MW | |||
| Polymer Concentration (mg/mL) | |||
| Cross-linker:Polymer Molar Ratio | |||
| Solvent | |||
| Base Type & Concentration | |||
| Reaction Temperature (°C) | |||
| Reaction Time (h) |
Table 2: Properties of Cross-Linked Polymers
| Property | Experiment 1 | Experiment 2 | Experiment 3 |
| Gelation Time (min/h) | |||
| Swelling Ratio (%) in H₂O | |||
| Swelling Ratio (%) in PBS | |||
| Elastic Modulus (kPa) | |||
| Degradation Time (days) |
Visualization of Cross-Linking Chemistry
The following diagram illustrates the general reaction mechanism for the cross-linking of polymers with nucleophilic side chains using this compound.
Caption: General scheme of polymer cross-linking.
Application Notes and Protocols for Nucleophilic Substitution on 2,5-Bis(iodomethyl)-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(iodomethyl)-1,4-dioxane is a versatile bifunctional electrophile. The presence of two primary iodomethyl groups makes it an excellent substrate for a variety of nucleophilic substitution reactions. The 1,4-dioxane core provides a stable, six-membered heterocyclic scaffold that can be incorporated into larger molecules, including potential pharmaceutical candidates and functional materials. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group and facilitating reactions with a wide range of nucleophiles under moderate conditions. This document provides detailed protocols for performing nucleophilic substitution reactions on this substrate, with a specific example of a diazide formation, and outlines the general applicability to other nucleophiles.
Key Applications
-
Synthesis of Novel Heterocycles: The two reactive sites allow for the construction of bridged or fused ring systems.
-
Linker Chemistry: The dioxane scaffold can act as a linker to connect two molecular entities.
-
Monomer Synthesis: The difunctionality of the molecule allows it to be used in polymerization reactions.
-
Drug Discovery: Introduction of various functional groups via nucleophilic substitution can lead to the generation of libraries of compounds for biological screening.
Data Presentation
The following table summarizes representative quantitative data for the nucleophilic substitution of a related di-mesylated dioxane derivative with sodium azide, which serves as a strong proxy for the reactivity of this compound. Given the higher reactivity of iodide as a leaving group compared to mesylate, reaction times for the di-iodo compound are expected to be comparable or shorter under similar conditions.
| Substrate (Analogous) | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,5-Bis(mesyloxymethyl)-1,4-dioxane | Sodium Azide (NaN₃) | DMF | 80 | 16 | High (exact yield not specified, but successful synthesis) |
Experimental Protocols
General Considerations
-
Safety: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution and follow appropriate safety protocols.
-
Reagents and Solvents: Use anhydrous solvents, especially for moisture-sensitive nucleophiles. Reagents should be of high purity to avoid side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Synthesis of 2,5-Bis(azidomethyl)-1,4-dioxane
This protocol is adapted from a procedure for a similar substrate and is expected to be effective for this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add sodium azide (2.2 eq). A slight excess of the nucleophile is used to ensure complete disubstitution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
The crude 2,5-Bis(azidomethyl)-1,4-dioxane can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Mandatory Visualization
Signaling Pathway of Nucleophilic Substitution
The following diagram illustrates the general signaling pathway for the SN2 reaction on this compound.
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2,5-Bis(iodomethyl)-1,4-dioxane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-Bis(iodomethyl)-1,4-dioxane in alkylation reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during alkylation with this compound?
A1: While the desired reaction is a straightforward SN2 displacement of the iodide leaving groups, several side reactions can occur, leading to reduced yields and complex product mixtures. The most prevalent side reactions include:
-
Oligomerization/Polymerization: Due to the bifunctional nature of this compound, intermolecular reactions can occur where the nucleophile links multiple dioxane units, resulting in the formation of oligomers or polymers. This is particularly problematic at higher concentrations.
-
Intramolecular Cyclization: If the nucleophile is part of a molecule with a second nucleophilic site, intramolecular cyclization can compete with the desired intermolecular alkylation, leading to the formation of macrocyclic structures.
-
Elimination Reactions: In the presence of strong, sterically hindered bases, elimination of HI can occur to form vinyl ether derivatives of the dioxane ring, although this is generally less common than substitution.
-
Hydrolysis: The iodomethyl groups are susceptible to hydrolysis, especially in the presence of water and base, which can lead to the formation of the corresponding diol, 2,5-Bis(hydroxymethyl)-1,4-dioxane.
-
Competing N- vs. O- or C-Alkylation: When using ambident nucleophiles (e.g., enolates, phenoxides with ortho/para positions, or certain nitrogen heterocycles), a mixture of N-, O-, and/or C-alkylated products can be formed. The regioselectivity is influenced by factors such as the solvent, counter-ion, and temperature.
Q2: How can I minimize the formation of oligomeric or polymeric byproducts?
A2: The formation of oligomers and polymers is a common issue in reactions involving bifunctional electrophiles. To favor the desired mono- or di-substituted product, the following strategies can be employed:
-
High Dilution Conditions: Performing the reaction at low concentrations (typically <0.1 M) favors intramolecular reactions or reactions with a monofunctional nucleophile over intermolecular polymerization. This is a critical parameter for successful macrocyclization or when trying to achieve selective mono-alkylation.
-
Slow Addition of Reagents: Adding the this compound solution dropwise to a solution of the nucleophile over an extended period can help maintain a low instantaneous concentration of the electrophile, thereby minimizing oligomerization.
-
Use of an Excess of the Nucleophile: If the goal is to achieve di-substitution on the dioxane ring with a monofunctional nucleophile, using a stoichiometric excess of the nucleophile will increase the probability of both iodomethyl groups reacting with separate nucleophile molecules.
Q3: I am observing a mixture of N- and O-alkylated products. How can I improve the selectivity?
A3: The control of N- versus O-alkylation of ambident anions is a classic challenge in organic synthesis. The outcome is often dependent on the reaction conditions, which influence the "hardness" or "softness" of the nucleophile and electrophile (HSAB theory).
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile tend to favor N-alkylation, as they solvate the cation without strongly solvating the anion, leaving the more electronegative atom (oxygen) less available for reaction. Protic solvents can favor O-alkylation through hydrogen bonding.
-
Counter-ion: The nature of the counter-ion of the nucleophile can influence the reaction's regioselectivity. For example, using a potassium salt may favor O-alkylation compared to a lithium salt.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which can be either the N- or O-alkylated isomer depending on the specific substrates.
Q4: My reaction is sluggish or not proceeding to completion. What can I do?
A4: Several factors can contribute to a slow or incomplete reaction:
-
Base Strength: Ensure the base used is strong enough to deprotonate the nucleophile effectively. Common bases for alkylations include potassium carbonate, cesium carbonate, sodium hydride, or potassium tert-butoxide. The choice of base should be compatible with the functional groups present in the starting materials.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions. A careful optimization of the temperature is often necessary.
-
Solvent: The solvent should be able to dissolve both the nucleophile and the electrophile. Aprotic polar solvents like DMF, acetonitrile, or THF are commonly used.
-
Leaving Group Ability: Iodide is an excellent leaving group. If the reaction is still slow, it is likely not an issue with the leaving group itself but rather with the nucleophilicity of the reacting partner or steric hindrance.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of desired product with a significant amount of starting material remaining | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor solubility of reagents. | 1. Switch to a stronger base (e.g., from K2CO3 to NaH). 2. Gradually increase the reaction temperature. 3. Choose a more suitable solvent or a solvent mixture. |
| Formation of a complex mixture of products, including higher molecular weight species (polymers/oligomers) | 1. High reaction concentration. 2. Rapid addition of reagents. | 1. Perform the reaction under high dilution conditions. 2. Use a syringe pump for slow, controlled addition of the alkylating agent. |
| Presence of a significant amount of a di-hydroxylated byproduct (2,5-Bis(hydroxymethyl)-1,4-dioxane) | 1. Presence of water in the reaction mixture. 2. Use of a strongly basic aqueous workup. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (N2 or Ar). 3. Use a non-aqueous workup if possible, or a mildly acidic quench. |
| Formation of an unexpected cyclic product | Intramolecular reaction of a bifunctional nucleophile. | This may be the desired product in macrocyclization reactions. To avoid it when intermolecular reaction is desired, use a large excess of a monofunctional nucleophile. |
| Product is difficult to purify from starting materials and/or byproducts | 1. Similar polarities of the components. 2. Formation of isomeric byproducts. | 1. Employ different chromatographic techniques (e.g., reverse-phase chromatography, size-exclusion chromatography for polymers). 2. Consider crystallization or derivatization to facilitate separation. |
Experimental Protocols
General Procedure for N-Alkylation of a Primary Amine:
-
To a solution of the primary amine (2.2 equivalents) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (3.0 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous acetonitrile is added dropwise over 2 hours.
-
The reaction mixture is heated to 60 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Desired alkylation pathway and common side reactions.
Caption: A workflow for troubleshooting common alkylation issues.
"preventing elimination reactions with 2,5-Bis(iodomethyl)-1,4-dioxane"
Welcome to the technical support center for 2,5-Bis(iodomethyl)-1,4-dioxane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize elimination reactions and achieve successful substitution outcomes in their experiments.
Troubleshooting Guide
Issue: My reaction with this compound is resulting in a low yield of the desired substitution product and a significant amount of elimination byproducts.
The primary challenge in reactions involving this compound is the competition between the desired SN2 substitution pathway and the undesired E2 elimination pathway. The iodomethyl groups are primary halides, which can undergo both reaction types. The following sections provide guidance on how to favor substitution over elimination.
1. Influence of the Nucleophile/Base System
The nature of the nucleophile is a critical factor. Strong, sterically hindered bases favor elimination, while good, non-basic nucleophiles favor substitution.
Question: What are the ideal characteristics of a nucleophile to promote substitution with this compound?
Answer: To favor the SN2 pathway, a nucleophile should ideally be:
-
A strong nucleophile but a weak base: This allows for rapid attack at the electrophilic carbon of the C-I bond without abstracting a proton from a β-carbon.
-
Not sterically hindered: Bulky nucleophiles can increase the likelihood of elimination as they have more difficulty accessing the sterically shielded carbon atom for a backside attack, making proton abstraction from the less hindered β-hydrogen more favorable.[1][2][3]
Table 1: Nucleophile Selection for Favoring Substitution
| Nucleophile Type | Examples | Suitability for Substitution | Rationale |
| Excellent | I⁻, HS⁻, RS⁻, N₃⁻ | High | Strong nucleophiles and weak bases. |
| Good | Br⁻, Cl⁻, RSH, R₂S, NC⁻ | High | Good nucleophiles and relatively weak bases. |
| Fair | Amines (primary & secondary) | Moderate | Can act as both nucleophiles and bases. Use with a non-nucleophilic base is recommended. |
| Poor | H₂O, ROH | Low | Weak nucleophiles. Reactions are often slow. |
| Avoid | t-BuOK, LDA, other bulky/strong bases | Very Low | Strong, sterically hindered bases that strongly favor elimination.[4] |
Question: I need to use an amine or an alcohol as my nucleophile, which can also act as a base. How can I minimize elimination in this case?
Answer: When using nucleophiles that are also bases (e.g., amines, alkoxides), it is crucial to carefully control the reaction conditions. Consider the following strategies:
-
Use a non-nucleophilic base for deprotonation: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), use a non-nucleophilic base like sodium hydride (NaH) or a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective at deprotonating the nucleophile without promoting the E2 elimination of the alkyl iodide.
-
Temperature Control: Keep the reaction temperature as low as possible. Higher temperatures generally favor elimination over substitution.[5]
2. Solvent Effects
The choice of solvent plays a significant role in influencing the reaction pathway.
Question: What is the best type of solvent to use to prevent elimination reactions with this compound?
Answer: Polar aprotic solvents are generally the best choice for promoting SN2 reactions. These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive for substitution.
Table 2: Solvent Selection for Favoring Substitution
| Solvent Type | Examples | Suitability for Substitution | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | High | Stabilize the transition state of SN2 reactions. |
| Non-Polar Aprotic | THF, Dioxane, Toluene | Moderate | Can be used, especially with charged nucleophiles. |
| Polar Protic | Water, Ethanol, Methanol | Low | Can solvate the nucleophile, reducing its reactivity, and can favor SN1/E1 pathways if a stable carbocation could be formed (less likely for primary halides). |
3. Experimental Workflow for Maximizing Substitution
The following workflow illustrates a general approach to setting up a reaction to favor substitution over elimination.
Caption: A generalized workflow for promoting nucleophilic substitution reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound more prone to elimination than the corresponding dichloro or dibromo derivatives?
A1: Generally, iodides are better leaving groups than chlorides and bromides, which accelerates both SN2 and E2 reactions. However, chlorides are known to give more elimination than iodides in competing SN2 and E2 reactions. This is because the higher electronegativity of chlorine increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base.[6] Therefore, while the reaction with the diiodo compound will be faster overall, the choice of a non-basic nucleophile and appropriate conditions remains paramount to suppress the E2 pathway.
Q2: Can steric hindrance from the dioxane ring itself promote elimination?
A2: The 1,4-dioxane ring adopts a chair conformation, and the iodomethyl groups can be in either axial or equatorial positions. While the primary carbon carrying the iodine is not highly sterically hindered, the overall structure could influence the accessibility of the electrophilic carbon. However, for an E2 reaction to occur, a specific anti-periplanar arrangement of a β-hydrogen and the leaving group is preferred. The conformational flexibility of the dioxane ring and the side chain should generally allow for this arrangement. The more significant steric factor is typically the bulkiness of the incoming nucleophile/base.[1][2][3]
Q3: I am attempting a macrocyclization reaction with a di-nucleophile. What specific considerations should I take?
A3: For macrocyclization reactions, high dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization. A slow addition of the this compound to a solution of the di-nucleophile is recommended. The choice of a suitable template ion can also be beneficial in pre-organizing the linear precursor for cyclization, particularly in the synthesis of crown ethers and related macrocycles. The use of cesium or potassium salts in acetonitrile is a common strategy that has proven effective in the synthesis of such macrocycles from related dihaloalkanes.
Q4: What is the logical relationship between reaction conditions and the desired substitution product?
A4: The following diagram illustrates the key decision points and their impact on the reaction outcome.
Caption: The logical relationship between reaction conditions and the outcome of reactions with this compound.
References
- 1. Preparation of Macrobicyclic Cryptands for Radiometal Complexation: Preparation of Macropa‐Based Cryptands for Efficient Complexation of Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 4. jetir.org [jetir.org]
- 5. Synthesis and Evaluation of Bifunctional [2.2.2]-Cryptands for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in Macrocyclization with 2,5-Bis(iodomethyl)-1,4-dioxane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in macrocyclization reactions utilizing 2,5-Bis(iodomethyl)-1,4-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound for macrocyclization?
A1: The main challenge is minimizing intermolecular side reactions, which lead to the formation of linear oligomers or polymers instead of the desired macrocycle. This is a common issue in macrocyclization reactions and is primarily addressed by employing high-dilution conditions.[1][2][3] Under dilute conditions, the probability of the two reactive ends of the same molecule finding each other (intramolecular reaction) is increased relative to the probability of two different molecules reacting (intermolecular reaction).
Q2: Why is this compound a good choice for a linker in macrocyclization?
A2: this compound is an effective linker due to the high reactivity of the carbon-iodine bonds. Iodide is an excellent leaving group, facilitating the nucleophilic substitution reaction required for ring formation.[4] The 1,4-dioxane ring also provides a semi-rigid conformational constraint that can pre-organize the linear precursor, potentially favoring cyclization.
Q3: What type of reaction mechanism is typically involved in the macrocyclization with this compound?
A3: The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This involves the nucleophilic attack of a heteroatom (e.g., nitrogen in a diamine or sulfur in a dithiol) on the electrophilic carbon atom attached to the iodine. The reaction occurs in a single, concerted step.
Q4: How does the choice of nucleophile affect the reaction?
A4: The strength and steric hindrance of the nucleophile are critical factors. Stronger nucleophiles will react more readily. For example, primary amines are good nucleophiles for this reaction. The structure of the nucleophilic partner (e.g., the chain length and rigidity of a diamine) will also significantly influence the propensity for macrocyclization over oligomerization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Macrocycle | 1. Concentration is too high , leading to polymerization.[1][3][5] 2. Reaction temperature is too low , resulting in a slow reaction rate. 3. Inefficient stirring , leading to localized high concentrations. 4. Poor quality of reagents (e.g., oxidized nucleophile, degraded diiodide). 5. Incorrect stoichiometry between the diiodide and the nucleophile. | 1. Implement high-dilution conditions. This can be achieved by the slow, simultaneous addition of both the this compound and the nucleophile solution to a large volume of solvent using syringe pumps.[1] 2. Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or LC-MS. 3. Ensure vigorous and efficient stirring throughout the addition and reaction time. 4. Use freshly purified reagents. Ensure the nucleophile is not oxidized and the diiodide has not degraded (e.g., discoloration). 5. Carefully control the stoichiometry. A 1:1 molar ratio is typically optimal. |
| Formation of a White Precipitate (Salt) | 1. Formation of the hydroiodide salt of the nucleophile (e.g., diamine) by the liberated HI. This can quench the nucleophile. | 1. Add a non-nucleophilic base (e.g., proton sponge, potassium carbonate, or a hindered tertiary amine like diisopropylethylamine) to the reaction mixture to scavenge the acid produced. The base should be added in slight excess. |
| Presence of Multiple Products in the Final Mixture | 1. Formation of oligomers (dimers, trimers, etc.) due to intermolecular reactions. 2. Side reactions such as elimination, especially with sterically hindered nucleophiles or at high temperatures. 3. Formation of regioisomers if an unsymmetrical nucleophile is used. | 1. Enhance high-dilution conditions (slower addition rate, larger solvent volume). 2. Use a lower reaction temperature to favor the SN2 substitution over elimination.[6] 3. For unsymmetrical nucleophiles, careful optimization of reaction conditions may be required. Consider protecting one of the nucleophilic sites if possible to control the cyclization. |
| Difficulty in Purifying the Macrocycle | 1. Similar polarity of the macrocycle and oligomeric byproducts. 2. The macrocycle is highly polar and remains in the aqueous phase during extraction. | 1. Utilize column chromatography with a shallow gradient of the eluent to improve separation. Preparative HPLC may be necessary. 2. Perform multiple extractions with a suitable organic solvent. In some cases, a continuous liquid-liquid extraction apparatus may be beneficial. Salting out the aqueous layer might also help. |
Experimental Protocols
Plausible Protocol for Macrocyclization of a Diamine with this compound
This protocol is a general guideline and should be optimized for the specific diamine being used.
Materials:
-
This compound
-
Diamine of choice (e.g., 1,6-hexanediamine)
-
Anhydrous, high-purity solvent (e.g., acetonitrile, DMF, or THF)
-
Non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)
-
Syringe pumps (2)
-
Large three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a solution of this compound in the chosen anhydrous solvent at a low concentration (e.g., 0.01 M).
-
Prepare a solution of the diamine and the non-nucleophilic base (1.1 equivalents relative to the diamine) in the same anhydrous solvent, also at a low concentration (e.g., 0.01 M).
-
-
Reaction Setup:
-
Charge the three-neck round-bottom flask with a large volume of the anhydrous solvent. The final concentration of the reactants in the flask should be in the millimolar range (e.g., 0.001 M).
-
Heat the solvent to a suitable temperature (a starting point could be 60-80 °C) under a nitrogen atmosphere with vigorous stirring.
-
-
High-Dilution Addition:
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to isolate the desired macrocycle.
-
Visualizations
Logical Workflow for Optimizing Macrocyclization Yield
Caption: Workflow for troubleshooting low macrocyclization yield.
Signaling Pathway of Competing Reactions
Caption: Competing pathways in macrocyclization.
References
Technical Support Center: Reactions Involving 2,5-Bis(iodomethyl)-1,4-dioxane
This guide provides troubleshooting procedures and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-Bis(iodomethyl)-1,4-dioxane.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty removing 1,4-dioxane solvent | 1,4-Dioxane is a high-boiling point (101 °C) and water-miscible solvent, making its removal by standard rotary evaporation impractical.[1][2][3] | Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer multiple times with water or brine to partition the 1,4-dioxane into the aqueous phase.[2][3] |
| Product is water-soluble and is lost during aqueous extraction | The desired product may have high polarity, causing it to partition into the aqueous layer along with the 1,4-dioxane. | Use a specialized extraction solvent mixture, such as 3:1 chloroform/isopropanol, which can enhance the recovery of polar organic compounds from the aqueous phase.[2] Alternatively, consider solid-phase extraction (SPE).[4][5] |
| Presence of unreacted this compound in the final product | The reaction did not go to completion, or the unreacted starting material co-purifies with the product. | Unreacted alkyl iodides can sometimes be removed by quenching the reaction with a mild aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) to hydrolyze the C-I bond.[6] The resulting more polar alcohol is then more easily removed by aqueous extraction. For non-base sensitive compounds, this can be an effective purification step. |
| Formation of emulsions during aqueous work-up | The presence of both polar (1,4-dioxane) and non-polar solvents can lead to the formation of stable emulsions.[2][3] | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help to break the emulsion. Filtering the emulsified layer through a pad of Celite can also be effective. |
| Side-product formation from hydrolysis or elimination | The iodomethyl groups are susceptible to nucleophilic substitution by water (hydrolysis) or elimination, especially if the reaction is heated or exposed to basic conditions for extended periods.[7][8][9][10] | Ensure the reaction is carried out under anhydrous conditions if water-sensitive reagents are used. During work-up, minimize the contact time with aqueous base if the product is prone to elimination. Use of a milder base like sodium bicarbonate may be preferable to stronger bases like sodium hydroxide. |
| Iodine color in the organic layer | Decomposition of the alkyl iodide can release elemental iodine, resulting in a purple or brown color. | Wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite. These reducing agents will convert the elemental iodine to colorless iodide salts, which can then be removed in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove 1,4-dioxane after my reaction?
A1: 1,4-Dioxane has a high boiling point (101 °C) and is fully miscible with water.[1][2][5] This combination makes it challenging to remove by simple evaporation (rotovap) and allows it to partition into both aqueous and organic layers during extraction. The most effective method for its removal is through repeated liquid-liquid extractions with a water-immiscible organic solvent and water or brine.[2][3]
Q2: I see a persistent purple/brown color in my organic layer during work-up. What is it and how do I get rid of it?
A2: The color is likely due to the presence of elemental iodine (I₂), which can form from the decomposition of this compound, especially in the presence of light or heat. To remove it, wash the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the colored I₂ to colorless iodide (I⁻), which will move into the aqueous layer.
Q3: Can I quench my reaction containing unreacted this compound with a strong base?
A3: While quenching with a base like NaOH can hydrolyze the unreacted alkyl iodide to the corresponding alcohol, making it easier to remove, it also introduces the risk of elimination side reactions, especially if your product has abstractable protons beta to the dioxane ring.[9] A milder base such as sodium bicarbonate is often a safer choice to neutralize acid without promoting significant elimination.
Q4: My product seems to be somewhat water-soluble. How can I avoid losing it during the aqueous washes to remove 1,4-dioxane?
A4: To minimize the loss of a polar product, reduce the number of aqueous washes if possible, or use saturated brine for washing, which can decrease the solubility of organic compounds in the aqueous layer (salting out). If significant loss is still an issue, consider alternative purification methods that do not involve aqueous extraction, such as column chromatography with a suitable stationary phase or solid-phase extraction (SPE).[4][5]
Q5: What are the primary side reactions to be aware of with this compound?
A5: The primary side reactions are nucleophilic substitution and elimination. The iodomethyl groups are good leaving groups, making them susceptible to substitution by any nucleophiles present in the reaction mixture, including water (hydrolysis).[8][10] Elimination reactions can occur in the presence of a base, leading to the formation of alkenes.[9] The stability of the dioxane ring itself is generally high under neutral and basic conditions.
Experimental Protocols
General Work-up Procedure for a Reaction in 1,4-Dioxane
This protocol provides a general guideline for the work-up of a reaction performed in 1,4-dioxane where the product is soluble in a common organic solvent like ethyl acetate.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. If there is unreacted this compound, consider adding an aqueous solution of sodium thiosulfate to quench it and remove any iodine color.
-
Dilution: Transfer the reaction mixture to a separatory funnel and dilute with a significant volume of ethyl acetate (or another suitable water-immiscible organic solvent), typically 3-5 times the volume of the 1,4-dioxane used.
-
Aqueous Extraction: Add an equal volume of deionized water to the separatory funnel. Shake gently to mix the layers and then allow them to separate. Drain the aqueous (lower) layer.
-
Repeat Washes: Repeat the washing step with water at least two more times to effectively remove the majority of the 1,4-dioxane. Following the water washes, wash the organic layer once with saturated aqueous sodium chloride (brine) to help remove residual water and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the organic layer to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Further purify the crude product as needed, typically by flash column chromatography or recrystallization.
Visualizations
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Workup [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. byjus.com [byjus.com]
- 8. praxilabs.com [praxilabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rhodetrips2110.wordpress.com [rhodetrips2110.wordpress.com]
"detection and removal of impurities from 2,5-Bis(iodomethyl)-1,4-dioxane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(iodomethyl)-1,4-dioxane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can arise from the synthetic route and subsequent storage. Potential impurities include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Solvents: Residual solvents used during the reaction and purification steps.
-
Byproducts: Isomers and other reaction byproducts.
-
Degradation Products: Due to the potential instability of the iodomethyl groups, degradation can occur, especially when exposed to light, heat, or certain reactive species.
Q2: What analytical techniques are recommended for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities with different chemical shifts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities. A reversed-phase C18 column with a gradient of water and acetonitrile is a good starting point.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can help identify functional group impurities.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of the compound, it should be stored in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Exposure to light and air should be minimized to prevent the formation of degradation products.
Troubleshooting Guides
Impurity Detection
Problem: Unexpected peaks are observed in the ¹H NMR spectrum.
| Possible Cause | Suggested Solution |
| Residual Solvents | Compare the chemical shifts of the unknown peaks with common laboratory solvents. |
| Starting Material | Obtain the ¹H NMR spectrum of the starting materials and compare it with the product spectrum. |
| Isomeric Impurities | Isomers may have slightly different chemical shifts and coupling patterns. 2D NMR techniques (e.g., COSY, HSQC) can help in elucidating the structures of these impurities. |
| Degradation Products | Degradation can lead to the formation of new compounds. Compare the spectrum with a freshly purified sample or one that has been stored under ideal conditions. |
Problem: The mass spectrum shows unexpected fragments.
| Possible Cause | Suggested Solution |
| Fragmentation of the Parent Molecule | The high energy of the ionization source can cause the molecule to fragment in a predictable way. Analyze the fragmentation pattern to see if it is consistent with the structure of this compound. |
| Presence of Impurities | Impurities will have their own distinct fragmentation patterns. Use a chromatographic technique (GC-MS or LC-MS) to separate the components before mass analysis. |
| Adduct Formation | In some ionization techniques (e.g., electrospray), the molecule of interest can form adducts with solvent molecules or salts. |
Impurity Removal
Problem: The product is not pure enough after initial synthesis.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or a fast analytical technique to ensure it has gone to completion. |
| Inefficient Work-up | The work-up procedure may not be effectively removing all byproducts and unreacted reagents. Consider adding extra washing steps or using different extraction solvents. |
| Co-precipitation of Impurities | During crystallization, impurities may become trapped in the crystal lattice of the product. |
Problem: Recrystallization does not significantly improve purity.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent system may not provide a sufficient difference in solubility between the product and the impurities at high and low temperatures. A systematic solvent screen is recommended. |
| Oiling Out | The compound may be "oiling out" instead of crystallizing, which can trap impurities. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. |
| Highly Soluble Impurities | If the impurities have very similar solubility profiles to the product, recrystallization may not be effective. |
Problem: Column chromatography results in poor separation or product degradation.
| Possible Cause | Suggested Solution |
| Incorrect Stationary Phase | For a moderately polar compound like this compound, silica gel is a common choice. However, if the compound is unstable on silica, consider using a less acidic stationary phase like alumina. |
| Inappropriate Mobile Phase | The eluent may be too polar or not polar enough, leading to poor separation. A systematic TLC analysis with different solvent systems should be performed to determine the optimal mobile phase. |
| Compound Instability on the Column | The iodomethyl groups may be sensitive to the stationary phase. To minimize degradation, the chromatography should be performed as quickly as possible, and the collected fractions should be immediately evaporated under reduced pressure at a low temperature. |
Experimental Protocols
Protocol 1: Purity Analysis by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks corresponding to the product and any identified impurities. The relative purity can be calculated by comparing the integration values.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent system (a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Selection: Pack a glass column with an appropriate stationary phase (e.g., silica gel). The amount of silica gel should be 50-100 times the weight of the crude product.
-
Mobile Phase Selection: Determine the optimal mobile phase by running thin-layer chromatography (TLC) in various solvent systems (e.g., mixtures of hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the product.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Typical Conditions | Potential Issues |
| ¹H NMR | Structural confirmation, identification and quantification of impurities. | 400 MHz, CDCl₃ | Overlapping peaks may require 2D NMR. |
| GC-MS | Identification of volatile impurities. | Capillary column (e.g., DB-5), temperature gradient. | Thermal degradation of the analyte. |
| HPLC | Separation and quantification of non-volatile impurities. | C18 column, water/acetonitrile gradient, UV detection. | Poor peak shape, co-elution of impurities. |
Visualizations
Caption: Experimental workflow for the analysis and purification of this compound.
Caption: Logical relationship for troubleshooting impurities in this compound.
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to Cis and Trans Isomers of 2,5-Bis(iodomethyl)-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic differentiation of cis and trans isomers of 2,5-Bis(iodomethyl)-1,4-dioxane, complete with anticipated data and standardized experimental protocols.
In the realm of medicinal chemistry and materials science, the precise stereochemistry of a molecule is paramount, often dictating its biological activity, physical properties, and overall utility. The 2,5-disubstituted 1,4-dioxane framework is a common motif in various bioactive compounds, and the ability to distinguish between its cis and trans isomers is crucial for robust structure-activity relationship (SAR) studies and quality control. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of this compound, offering predicted data based on established principles of spectroscopic analysis and detailed experimental protocols for their characterization.
Predicted Spectroscopic Data Comparison
The key to distinguishing between the cis and trans isomers of this compound lies in the symmetry of the molecules. The trans isomer possesses a center of inversion (Ci symmetry), leading to a simpler spectroscopic signature, whereas the cis isomer, lacking this symmetry element (Cs symmetry), will exhibit more complex spectra.
| Spectroscopic Technique | Predicted Data for cis-2,5-Bis(iodomethyl)-1,4-dioxane | Predicted Data for trans-2,5-Bis(iodomethyl)-1,4-dioxane |
| ¹H NMR | More complex spectrum. Expect multiple distinct signals for the dioxane ring protons due to their different chemical environments. The protons on the iodomethyl groups may also be diastereotopic, leading to further complexity. | Simpler spectrum. Due to the higher symmetry, fewer signals are expected. The two methine protons (at C2 and C5) should be equivalent, as should the four methylene protons on the ring and the four protons of the two iodomethyl groups. |
| ¹³C NMR | Three distinct signals are predicted: one for the two equivalent carbons of the iodomethyl groups (-CH₂I), one for the two equivalent methine carbons (C2 and C5), and one for the two equivalent methylene carbons (C3 and C6) of the dioxane ring. | Two distinct signals are predicted: one for the two equivalent carbons of the iodomethyl groups (-CH₂I) and one for the four equivalent carbons of the dioxane ring (C2, C3, C5, C6). |
| IR Spectroscopy | Will exhibit a greater number of IR active bands due to its lower symmetry. The C-O-C stretching and C-I stretching frequencies will be present. | Will exhibit fewer IR active bands. The presence of a center of symmetry means that vibrations that are IR active in the cis isomer may be IR inactive (but Raman active) in the trans isomer. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. Fragmentation patterns would involve the loss of iodine, iodomethyl radicals, and cleavage of the dioxane ring. | The molecular ion peak (M⁺) is also expected. The overall fragmentation pattern is anticipated to be similar to the cis isomer, though relative intensities of fragment ions may differ slightly due to stereochemical influences on fragmentation pathways. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments required for the characterization and comparison of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments and coupling constants to differentiate between the cis and trans isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons, though none are present in the core structure).
-
Number of Scans: 512-2048 or more, as ¹³C has a low natural abundance.
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in each isomer.
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional group vibrations and compare the overall fingerprint regions of the two isomers.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.
Data Analysis:
-
Process the spectrum to obtain a transmittance or absorbance plot.
-
Identify characteristic absorption bands for C-H, C-O, and C-I stretching and bending vibrations.
-
Compare the fingerprint regions (typically < 1500 cm⁻¹) of the cis and trans isomers for subtle differences.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct insertion probe. Electron ionization (EI) is a common method for this type of molecule.
GC-MS Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system.
GC-MS Parameters:
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compounds.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Data Analysis:
-
Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₁₀I₂O₂ = 367.95 g/mol ).
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the relative abundances of the fragment ions between the two isomers.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers.
Comparative Kinetic Analysis of 2,5-Bis(iodomethyl)-1,4-dioxane in Nucleophilic Substitution Reactions
Disclaimer: Direct experimental kinetic data for reactions involving 2,5-Bis(iodomethyl)-1,4-dioxane is limited in publicly available literature. This guide provides a comparative analysis based on established principles of physical organic chemistry and available data for analogous alkyl iodides. The presented quantitative data for this compound should be considered predictive and requires experimental verification.
This guide offers a comparative overview of the expected kinetic performance of this compound in nucleophilic substitution reactions, a cornerstone of synthetic chemistry for the formation of new carbon-heteroatom and carbon-carbon bonds. Its reactivity is benchmarked against common alkyl iodides, providing a framework for researchers and drug development professionals to evaluate its potential as a reactive intermediate.
Comparison of Substrate Reactivity in S\textsubscript{N}2 Reactions
The reactivity of alkyl halides in bimolecular nucleophilic substitution (S\textsubscript{N}2) reactions is primarily governed by the nature of the leaving group, the steric hindrance at the reaction center, and the polarity of the solvent.[1][2][3][4] Alkyl iodides are generally the most reactive alkyl halides in S\textsubscript{N}2 reactions due to the excellent leaving group ability of the iodide ion.[1][2]
The following table summarizes the structural features and expected relative reactivity of this compound compared to other relevant alkyl iodides in a typical S\textsubscript{N}2 reaction with a common nucleophile, such as the hydroxide ion.[5]
| Substrate | Structure | Primary/Secondary/Tertiary | Steric Hindrance | Expected Relative Rate Constant (k\textsubscript{rel}) |
| Methyl Iodide | CH\textsubscript{3}I | Methyl | Very Low | ~30 |
| Ethyl Iodide | CH\textsubscript{3}CH\textsubscript{2}I | Primary | Low | 1 |
| 1,3-Diiodopropane | I(CH\textsubscript{2})\textsubscript{3}I | Primary | Low | ~1.2 |
| This compound | C\textsubscript{6}H\textsubscript{10}I\textsubscript{2}O\textsubscript{2} | Primary | Moderate | ~0.5 (estimated) |
| Isopropyl Iodide | (CH\textsubscript{3})\textsubscript{2}CHI | Secondary | Moderate | ~0.02 |
Data for Methyl Iodide, Ethyl Iodide, and Isopropyl Iodide are generalized relative rates for S\textsubscript{N}2 reactions. The rate for 1,3-Diiodopropane is an estimate based on its primary nature. The rate for this compound is a prediction based on its structure.
The primary iodomethyl groups in this compound are expected to be reactive sites for S\textsubscript{N}2 displacement. However, the presence of the bulky 1,4-dioxane ring may introduce moderate steric hindrance compared to simpler primary alkyl iodides like ethyl iodide, potentially leading to a slightly lower reaction rate.[3][4] The ether oxygen atoms within the dioxane ring could also influence the reaction kinetics through electronic effects or by coordinating with cations in the reaction medium.
Experimental Protocol for Kinetic Studies
A robust understanding of reaction kinetics is achieved through carefully designed experiments. The following is a generalized protocol for determining the rate of a nucleophilic substitution reaction, which can be adapted for this compound.
Objective: To determine the rate law and rate constant for the reaction of an alkyl iodide with a nucleophile.
Materials:
-
Alkyl iodide (e.g., this compound)
-
Nucleophile (e.g., Sodium Hydroxide)
-
Solvent (e.g., a mixture of ethanol and water to ensure solubility of all reactants)[5]
-
Quenching solution (e.g., dilute acid)
-
Titrant (e.g., standardized Sodium Thiosulfate for titrating unreacted iodine, or a standardized acid/base for other nucleophiles/leaving groups)
-
Indicator (e.g., Starch solution for iodine titration)
-
Constant temperature bath
-
Glassware: reaction flasks, pipettes, burettes, volumetric flasks
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the alkyl iodide and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Initiation: Place the alkyl iodide solution in a reaction flask and allow it to equilibrate to the desired temperature in the constant temperature bath. Initiate the reaction by adding a known volume of the pre-heated nucleophile solution. Start a timer immediately.
-
Monitoring the Reaction Progress: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately quench the reaction in the aliquot by adding it to a quenching solution. This stops the reaction from proceeding further.
-
Analysis: Analyze the concentration of one of the reactants or products in the quenched aliquot. A common method is titration. For instance, if the nucleophile is hydroxide, its concentration can be determined by acid-base titration.[6] If iodide is the leaving group, its concentration can be determined by redox titration.
-
Data Analysis: Plot the concentration of the reactant versus time. From this plot, determine the initial rate of the reaction.
-
Determining the Rate Law: Repeat the experiment with different initial concentrations of the alkyl iodide and the nucleophile to determine the order of the reaction with respect to each reactant. The overall rate law can then be expressed as: Rate = k[Alkyl Iodide]\textsuperscript{m}[Nucleophile]\textsuperscript{n}.
-
Calculating the Rate Constant: Once the orders (m and n) are determined, the rate constant (k) can be calculated for each experiment and an average value can be reported.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in kinetic studies and the logic of comparing different substrates, the following diagrams are provided.
Caption: A generalized workflow for a chemical kinetics experiment.
Caption: Logical framework for comparing the reactivity of alkyl iodides.
References
A Researcher's Guide to the Computational Modeling of 2,5-Bis(iodomethyl)-1,4-dioxane Reactions: A Comparative Perspective
For researchers, scientists, and drug development professionals, understanding the reaction dynamics of 2,5-Bis(iodomethyl)-1,4-dioxane is crucial for its application in the synthesis of novel chemical entities, including crown ethers and other complex molecules. While direct computational studies on the reactions of this specific molecule are not extensively available in published literature, a robust comparative analysis can be drawn from computational studies of analogous systems. This guide provides an overview of the expected reactivity of this compound and compares computational methodologies that can be employed to model its reactions, based on existing research on similar compounds.
The this compound molecule, which exists as a mixture of diastereomers (cis and trans), is a derivative of 1,4-dioxane.[1][2] The 1,4-dioxane ring typically adopts a stable chair conformation.[3] The key to its reactivity lies in the two iodomethyl groups, which are susceptible to a variety of transformations, most notably nucleophilic substitution and radical reactions.
Anticipated Reaction Pathways and Mechanistic Considerations
The primary reaction pathway for this compound is expected to be nucleophilic substitution, where the iodide ion serves as an excellent leaving group. Given the primary nature of the carbon attached to the iodine, the SN2 mechanism is the most probable pathway. Computational studies using Density Functional Theory (DFT) have been extensively applied to investigate the nucleophilic substitution reactions of alkyl halides, providing insights into reaction barriers and the structure of transition states.[4][5][6]
Alternatively, under appropriate conditions such as photochemical initiation, reactions involving radical intermediates are also plausible. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form a primary alkyl radical. Computational studies have also been employed to investigate halogen-atom transfer radical reactions involving alkyl iodides.[7][8]
Comparative Computational Methodologies
For researchers planning to undertake computational modeling of this compound reactions, the following table summarizes common computational approaches and parameters used in studies of analogous systems, such as alkyl halides and the synthesis of crown ethers. These can serve as a starting point for developing a robust computational protocol.
| Computational Aspect | Methodology/Parameters from Analogous Studies | Key Considerations for this compound |
| Quantum Mechanical Method | Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. Common functionals include B3LYP and M06-2X.[9][10][11] | B3LYP is a versatile functional, while M06-2X is often preferred for systems where non-covalent interactions are important, which could be relevant for modeling interactions with nucleophiles or solvents. |
| Basis Set | Pople-style basis sets (e.g., 6-31G*, 6-311+G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. For iodine, effective core potentials (ECPs) like LANL2DZ are often employed to reduce computational cost.[10] | A basis set of at least double-zeta quality with polarization and diffuse functions (e.g., 6-311+G) is recommended for accurate modeling of transition states and reaction energies. The use of an ECP for the iodine atoms is highly advisable. |
| Solvent Modeling | Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to approximate the effect of the solvent on the reaction.[12] | The choice of solvent in the model should match the experimental conditions. For reactions involving charged nucleophiles, an accurate representation of the solvent is critical. |
| Reaction Pathway Analysis | Transition state searching algorithms (e.g., Berny optimization) followed by Intrinsic Reaction Coordinate (IRC) calculations are standard procedures to confirm that the located transition state connects the reactants and products.[13] | Careful characterization of transition states is crucial for determining reaction mechanisms and calculating activation energies. |
Experimental Protocols for Analogous Reactions
Detailed experimental protocols for reactions involving alkyl halides and the synthesis of macrocycles provide a framework for designing experiments with this compound. A general procedure for a nucleophilic substitution reaction to form a crown ether is as follows:
Synthesis of a Dioxa-Crown Ether from a Diol and an Alkyl Dihalide (General Protocol):
-
Reactant Preparation: A solution of the diol and a base (e.g., sodium hydride or potassium carbonate) in an appropriate aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkyl Dihalide: A solution of the alkyl dihalide (in this case, this compound) in the same solvent is added dropwise to the diol and base mixture at a controlled temperature (often elevated to facilitate the reaction). The reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is cooled, and any excess base is quenched. The solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to isolate the desired crown ether.
Visualizing Reaction Pathways and Computational Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical reaction pathway for the synthesis of a cryptand using this compound and a general workflow for its computational investigation.
Caption: Hypothetical SN2 reaction pathway for the synthesis of a cryptand.
Caption: General workflow for a computational study of a chemical reaction.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. This compound | 101084-46-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An ab initio and DFT study of some halogen atom transfer reactions from alkyl groups to acyl radical - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. digitallibrary.bishopmoorecollege.ac.in [digitallibrary.bishopmoorecollege.ac.in]
- 11. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
"yield comparison for different synthetic routes to 2,5-Bis(iodomethyl)-1,4-dioxane"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for obtaining 2,5-Bis(iodomethyl)-1,4-dioxane, a valuable building block in medicinal chemistry and materials science. The following sections detail the methodologies, present key experimental data for yield comparison, and offer visual representations of the synthetic workflows.
Yield Comparison of Synthetic Routes
Two primary synthetic strategies for this compound are outlined below. Route 1 proceeds through the formation and subsequent iodination of a diol intermediate, while Route 2 involves the cyclodimerization of epichlorohydrin followed by a halogen exchange reaction.
| Route | Starting Material(s) | Intermediate(s) | Final Product | Overall Yield |
| 1 | Glycolaldehyde or its equivalent | cis-2,5-Bis(hydroxymethyl)-1,4-dioxane | This compound | Yield not reported |
| 2 | Epichlorohydrin, Sodium Iodide | 2,5-Bis(chloromethyl)-1,4-dioxane | This compound | ~70% |
Note: The overall yield for Route 1 is not explicitly reported in the reviewed literature, as a specific, high-yield protocol for the di-iodination of cis-2,5-Bis(hydroxymethyl)-1,4-dioxane could not be definitively ascertained. General methods for alcohol iodination exist but lack specific yield data for this substrate. In contrast, Route 2 offers a more quantitatively defined pathway.
Synthetic Route Diagrams
The logical workflows for the two synthetic routes are depicted below using the DOT language.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 2: Halogen Exchange via 2,5-Bis(chloromethyl)-1,4-dioxane
This two-step route provides a clear and quantifiable method for the synthesis of the target compound.
Step 1: Synthesis of 2,5-Bis(chloromethyl)-1,4-dioxane
This step involves the cyclodimerization of epichlorohydrin catalyzed by a metal-organic framework (MOF), specifically ZIF-8.
-
Reaction: 2 molecules of epichlorohydrin are dimerized in the presence of a ZIF-8 catalyst to yield 2,5-bis(chloromethyl)-1,4-dioxane.
-
Catalyst: ZIF-8 (Zeolitic Imidazolate Framework-8).
-
Solvent: The reaction is typically carried out in the absence of a solvent.
-
Procedure: While the specific referenced study provides the catalyst and yield, a detailed experimental protocol for this specific transformation was not available in the immediate search results. General procedures for such reactions involve heating the substrate with the catalyst under inert atmosphere.
Step 2: Synthesis of this compound (Finkelstein Reaction)
The chloro groups of the intermediate are exchanged for iodo groups using the Finkelstein reaction.[3][4][5]
-
Reaction: 2,5-Bis(chloromethyl)-1,4-dioxane is reacted with sodium iodide in acetone. The insolubility of the resulting sodium chloride in acetone drives the reaction to completion.
-
Reagents:
-
2,5-Bis(chloromethyl)-1,4-dioxane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
Dissolve 2,5-bis(chloromethyl)-1,4-dioxane in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess (typically 2.5-3 equivalents) of sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).
-
After completion, cool the reaction mixture to room temperature. A white precipitate of sodium chloride will form.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
-
-
Yield: While a specific yield for this substrate is not provided in the search results, the Finkelstein reaction is generally a high-yielding transformation, often quantitative. A similar reaction on (chloromethyl)dimethyl(phenyl)silane reported a 100% yield.[6]
Route 1: Iodination of cis-2,5-Bis(hydroxymethyl)-1,4-dioxane (Potential Route)
This route is theoretically feasible but lacks a well-documented, high-yield protocol in the available literature.
Step 1: Synthesis of cis-2,5-Bis(hydroxymethyl)-1,4-dioxane
The precursor diol can be synthesized via the dimerization of glycolaldehyde.
-
Procedure: A detailed, high-yield experimental protocol for the specific synthesis of cis-2,5-Bis(hydroxymethyl)-1,4-dioxane was not found in the search results.
Step 2: Iodination of cis-2,5-Bis(hydroxymethyl)-1,4-dioxane
The diol can be converted to the di-iodide using standard iodination methods for alcohols. A common method is the Appel reaction.
-
Reagents:
-
cis-2,5-Bis(hydroxymethyl)-1,4-dioxane
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
An appropriate solvent (e.g., dichloromethane, acetonitrile)
-
-
General Procedure:
-
To a solution of triphenylphosphine in the chosen solvent, add iodine portion-wise at 0 °C.
-
Add the solution of cis-2,5-Bis(hydroxymethyl)-1,4-dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The workup typically involves washing with a sodium thiosulfate solution to quench excess iodine, followed by extraction and purification by chromatography.
-
-
Yield: No specific yield for the di-iodination of this particular substrate could be located in the searched literature. General iodination procedures for alcohols report yields from moderate to excellent, but this is highly substrate-dependent.
Conclusion
Based on the available experimental data, Route 2, involving the cyclodimerization of epichlorohydrin followed by a Finkelstein reaction, is the more clearly defined and likely higher-yielding pathway for the synthesis of this compound. The 70% yield for the formation of the chloro-intermediate is well-documented, and the subsequent halogen exchange is expected to proceed with high efficiency.
While Route 1 is a plausible alternative, the lack of specific, high-yield protocols for both the synthesis of the diol precursor and its subsequent di-iodination makes it a less predictable and currently less substantiated approach for obtaining the target molecule in high yields. Further research and methods development would be required to establish Route 1 as a competitive alternative.
References
- 1. Selective cyclodimerization of epichlorohydrin to dioxane derivatives over MOFs - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 5. adichemistry.com [adichemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Proper Disposal of 2,5-Bis(iodomethyl)-1,4-dioxane: A Guide for Laboratory Professionals
For immediate reference, waste 2,5-Bis(iodomethyl)-1,4-dioxane and contaminated materials should be treated as hazardous waste and disposed of through an approved waste disposal plant. Incineration is the primary recommended method of disposal.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety and disposal protocols due to the compound's inherent hazards. This guide provides essential information on the proper management and disposal of this chemical, drawing from safety data for the parent compound, 1,4-dioxane, and general principles for handling organoiodine compounds.
Immediate Safety and Hazard Profile
1,4-Dioxane Core Hazards:
-
Flammability: 1,4-Dioxane is a highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides periodically and before any distillation or concentration.
-
Carcinogenicity: 1,4-Dioxane is classified as a potential carcinogen.[1]
-
Health Hazards: It can cause serious eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled.[1]
Iodomethyl Group Hazards:
-
Toxicity: Organoiodine compounds can be toxic.
-
Reactivity: The carbon-iodine bond is relatively weak, making the iodomethyl groups susceptible to nucleophilic substitution and potentially acting as lachrymators (tear-inducing agents).
A summary of key hazard information for the parent compound, 1,4-dioxane, is presented in the table below.
| Hazard Statement | Classification |
| Highly flammable liquid and vapour (H225) | Flammable liquids (Category 2) |
| Causes serious eye irritation (H319) | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation (H335) | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
| May cause cancer (H350) | Carcinogenicity (Category 1B/2) |
| May form explosive peroxides (EUH019) | Not classified as a primary hazard, but a significant risk |
| Repeated exposure may cause skin dryness or cracking (EUH066) | Not classified as a primary hazard, but a potential effect |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron and boots are recommended. Flame retardant antistatic protective clothing should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a respirator with an appropriate organic vapor cartridge is necessary.
Storage Procedures
Proper storage is critical to maintain the stability of this compound and prevent the formation of hazardous peroxides.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Conditions: Store in a cool, dark place away from heat and direct sunlight.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Peroxide Prevention: It is advisable to date the container upon receipt and opening. Regularly test for the presence of peroxides, especially before any heating or concentration steps.
Disposal Plan and Procedures
The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other relevant hazard warnings (e.g., "Flammable," "Potential Peroxide Former").
-
Containerization: Use a chemically compatible and properly sealed container for waste collection.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. Provide a full description of the waste to the EHS office.
Spill Management:
In the event of a spill:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent for large spills.
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Experimental Protocols: Peroxide Testing
A critical safety protocol when working with ethers that can form peroxides is to test for their presence before heating or concentrating the solvent. A common qualitative method is the potassium iodide (KI) test.
Materials:
-
Sample of this compound
-
Freshly prepared 10% potassium iodide solution
-
Starch solution (indicator)
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture and observe for any color change. The formation of a yellow to brown color indicates the presence of peroxides.
-
A few drops of starch solution can be added to enhance the visibility of a positive result, which will appear as a dark blue or purple color.
If peroxides are detected, consult with your institution's EHS office for guidance on safe disposal. Do not attempt to distill or evaporate the material.
Logical Relationships in Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by the specific policies and procedures of your institution. Always consult with your environmental health and safety department for detailed guidance on chemical waste disposal.
References
Personal protective equipment for handling 2,5-Bis(iodomethyl)-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling 2,5-Bis(iodomethyl)-1,4-dioxane (CAS No. 101084-46-2). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on the known hazards of its parent compound, 1,4-dioxane, and the functional iodomethyl groups, which classify it as a potential alkylating agent.
Compound Overview:
-
Appearance: Off-White Solid.[1]
-
Storage: 2-8°C Refrigerator.[1]
-
Chemical Structure: A derivative of 1,4-dioxane with two iodomethyl substituents.[1]
The presence of iodomethyl groups suggests that this compound may be a potent alkylating agent and may possess toxicological properties similar to other organoiodides, such as toxicity upon inhalation, ingestion, or skin absorption, and potential carcinogenicity.[2][3][4] The 1,4-dioxane structure is associated with flammability, the potential for peroxide formation, and carcinogenicity.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent personal protective measures are mandatory. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, with a thicker Butyl rubber or Viton™ outer layer). | Provides protection against skin absorption, which is a significant risk with alkylating agents and organoiodides.[2][3] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes, vapors, and dust, preventing severe eye irritation or damage. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. Use a self-contained breathing apparatus (SCBA) for spills or high-concentration exposures. | Essential to prevent inhalation of toxic vapors or solid particles, which can cause respiratory irritation and systemic toxicity.[2][5] |
| Body Protection | A chemically resistant lab coat, worn over personal clothing. For larger quantities or increased risk of splash, a chemical-resistant apron or full-body suit is required. | Minimizes skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting any work.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., CO2, dry chemical) are readily accessible.
-
Spill Kit: Have a spill kit specifically for hazardous organic solids and solvents readily available.
2. Handling the Compound:
-
Weighing: Weigh the solid compound in the fume hood. Use a tared container to avoid contamination of the balance.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Heating: Avoid heating the compound unless necessary. If heating is required, use a well-controlled heating mantle and ensure the apparatus is properly vented within the fume hood.
-
Static Discharge: Ground all equipment to prevent static discharge, which could be an ignition source if flammable solvents are used.[6]
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the skin.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures.
1. Waste Segregation:
-
Halogenated Waste: All waste containing this compound (including contaminated solids, solutions, and disposable labware) must be collected in a designated "Halogenated Organic Waste" container.[7][8][9]
-
Non-Halogenated Waste: Do not mix with non-halogenated waste streams, as this will complicate and increase the cost of disposal.[9][10]
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including this compound.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[7]
-
Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from heat and ignition sources.
3. Final Disposal:
-
Professional Disposal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Environmental Protection: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Iodomethane-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. calibrechem.com [calibrechem.com]
- 5. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
